Ethyl 2,2-dimethyl-6-azaspiro[3.4]octane-8-carboxylate
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Overview
Description
Ethyl 2,2-dimethyl-6-azaspiro[34]octane-8-carboxylate is a chemical compound belonging to the spirocyclic family Spiro compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,2-dimethyl-6-azaspiro[3.4]octane-8-carboxylate can be achieved through several methods. One common approach involves the annulation of the cyclopentane ring and the four-membered ring. The starting materials are readily available, and the reactions typically involve conventional chemical transformations with minimal chromatographic purifications .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-dimethyl-6-azaspiro[3.4]octane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Ethyl 2,2-dimethyl-6-azaspiro[3.4]octane-8-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It may be used in the study of biological pathways and enzyme interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for Ethyl 2,2-dimethyl-6-azaspiro[3.4]octane-8-carboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they likely involve binding to enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
2-Oxa-6-azaspiro[3.4]octane: This compound has a similar spirocyclic structure but includes an oxygen atom in the ring.
6-Benzyl-2-oxa-6-azaspiro[3.4]octane-8-carboxylate: This compound includes a benzyl group, which can affect its chemical properties and applications.
Uniqueness
Ethyl 2,2-dimethyl-6-azaspiro[34]octane-8-carboxylate is unique due to its specific structure and the presence of the ethyl ester group
Properties
Molecular Formula |
C12H21NO2 |
---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
ethyl 2,2-dimethyl-6-azaspiro[3.4]octane-8-carboxylate |
InChI |
InChI=1S/C12H21NO2/c1-4-15-10(14)9-5-13-8-12(9)6-11(2,3)7-12/h9,13H,4-8H2,1-3H3 |
InChI Key |
VFMNPJLSEJELDA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CNCC12CC(C2)(C)C |
Origin of Product |
United States |
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